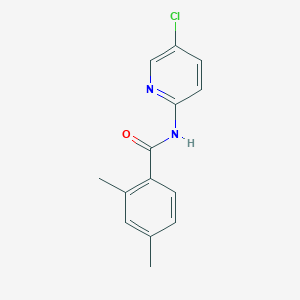![molecular formula C19H19F3N2O B244686 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244686.png)
2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a crucial component of B-cell receptor signaling pathway.
作用机制
2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide selectively targets BTK, which is a key component of the B-cell receptor signaling pathway. BTK is essential for B-cell activation and proliferation, and its dysregulation has been implicated in various diseases, including B-cell malignancies and autoimmune disorders. 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide inhibits BTK by binding to its active site, thereby preventing downstream signaling events that lead to B-cell activation and proliferation.
Biochemical and Physiological Effects:
2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has been shown to have potent inhibitory effects on B-cell activation and proliferation in preclinical studies. In addition, 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, further supporting its potential therapeutic applications in these diseases. 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical studies, suggesting its potential as a treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has also demonstrated favorable pharmacokinetic properties in preclinical studies, including good oral bioavailability and long half-life. However, 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several areas of future research that could further elucidate the potential therapeutic applications of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide. One area of interest is the combination of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, to enhance its antitumor activity. Another area of interest is the investigation of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide in combination with immunotherapy, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Additionally, further studies are needed to determine the safety and efficacy of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide in clinical trials, particularly in patients with B-cell malignancies and autoimmune disorders.
合成方法
2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide can be synthesized using a multistep process involving the reaction of 2-bromo-5-(trifluoromethyl)benzene with 1-pyrrolidinecarboxamide, followed by N-alkylation with 2-bromoacetophenone. The resulting product is then subjected to a series of purification steps, including chromatography, to obtain the final product.
科学研究应用
2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has demonstrated significant antitumor activity against B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has also shown promise as a potential treatment for autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation.
属性
分子式 |
C19H19F3N2O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)15-8-9-17(24-10-4-5-11-24)16(13-15)23-18(25)12-14-6-2-1-3-7-14/h1-3,6-9,13H,4-5,10-12H2,(H,23,25) |
InChI 键 |
OJMJVRGSAGAIAS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
规范 SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244624.png)